molecular formula C25H30N2O4 B2742976 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one CAS No. 371212-82-7

1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2742976
CAS No.: 371212-82-7
M. Wt: 422.525
InChI Key: GVGUKNIQMIQROF-UHFFFAOYSA-N
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Description

This compound is a pyrrolone derivative characterized by a dimethylaminoethyl substituent at position 1, a hydroxyl group at position 3, a 4-isopropylphenyl moiety at position 5, and a 4-methoxybenzoyl group at position 4. The compound’s design aligns with SAR studies targeting modifications at the 1-, 4-, and 5-positions to optimize physicochemical and pharmacological properties .

Properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4/c1-16(2)17-6-8-18(9-7-17)22-21(23(28)19-10-12-20(31-5)13-11-19)24(29)25(30)27(22)15-14-26(3)4/h6-13,16,22,28H,14-15H2,1-5H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNJDPRAMAAADH-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one, a complex organic compound belonging to the pyrrolone class, has garnered attention for its potential biological activities and therapeutic applications. The unique molecular structure, characterized by various functional groups, suggests diverse mechanisms of action and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of the compound is C24H28N2O4C_{24}H_{28}N_{2}O_{4}, with a molecular weight of approximately 426.56 g/mol. The compound features a pyrrole ring fused with a carbonyl group, along with a dimethylamino group, hydroxy group, and multiple aromatic substituents, which contribute to its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC24H28N2O4
Molecular Weight426.56 g/mol
Density1.183 ± 0.06 g/cm³
Boiling Point564.3 ± 50.0 °C
pKa4.50 ± 1.00

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, requiring careful control of reaction conditions such as temperature and solvent choice to ensure high yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for monitoring the reactions and characterizing the final product.

The biological activity of this compound is largely attributed to its interactions at cellular or molecular levels:

  • Binding to Enzymes : The compound may inhibit or activate specific enzymatic activities.
  • Interaction with Receptors : It can modulate receptor activities, influencing signaling pathways.
  • Pathway Modulation : The compound may affect various cellular signaling pathways that are crucial for maintaining homeostasis or in disease processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, possibly through apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown activity against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Neuroactive Effects : Its interaction with neurotransmitter receptors suggests possible applications in treating neurological disorders.

Case Studies and Research Findings

Recent studies have explored the biological efficacy of this compound:

  • Anticancer Studies : A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with observed morphological changes consistent with apoptosis.
  • Antimicrobial Activity : In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against bacterial infections.
  • Neuropharmacological Assessment : Research involving animal models indicated that administration of the compound resulted in improved behavioral outcomes in models of anxiety and depression, potentially through serotonergic modulation.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, primarily through interactions with neurotransmitter systems or other biochemical pathways. The mechanisms of action may involve:

  • Receptor Binding : Potential interactions with specific receptors in the central nervous system.
  • Enzyme Inhibition : Possible inhibition of enzymes involved in metabolic pathways.

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

  • Antidepressant Activity : Due to its structural similarity to known antidepressants, it may influence serotonin or norepinephrine pathways.
  • Anticancer Properties : Some studies suggest that pyrrolone derivatives exhibit cytotoxic effects against certain cancer cell lines.
  • Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammatory responses.

Synthesis and Analytical Techniques

The synthesis of this compound typically involves multi-step organic reactions requiring precise control over reaction conditions (temperature, solvent choice). Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the synthesis and characterize the final product.

Case Studies and Research Findings

  • Antidepressant Activity : A study explored the effects of similar pyrrolone compounds on serotonin reuptake inhibition, suggesting potential use in treating depression .
  • Cytotoxicity Against Cancer Cells : Research indicated that derivatives of this compound showed significant cytotoxic effects on breast cancer cell lines, warranting further investigation into their mechanisms .
  • Anti-inflammatory Effects : A recent study demonstrated that compounds structurally related to this pyrrolone exhibited dual inhibition of COX and LOX enzymes, indicating their potential as anti-inflammatory agents .

Comparison with Similar Compounds

Key Observations :

  • Bulky groups at position 5 correlate with higher melting points (e.g., compound 20).
  • Alkoxy groups at position 4 (methoxy, ethoxy, isopropoxy) influence molecular weight and lipophilicity.
  • Hydroxypropyl substituents at position 1 (compounds 20, 41) may reduce synthetic yields compared to aminoethyl groups.

Q & A

Q. What synthetic methodologies are commonly employed to prepare this pyrrolone derivative and its analogs?

The compound is synthesized via base-assisted cyclization of substituted aldehydes and ketones. A typical protocol involves:

Condensation : Reacting a substituted aldehyde (e.g., 4-isopropylbenzaldehyde) with a β-ketoester or aroyl derivative.

Cyclization : Using a base (e.g., KOH or NaH) to facilitate pyrrolone ring formation.

Purification : Isolation via recrystallization or column chromatography.

Example : In analogs like 5-(4-isopropylphenyl)-substituted derivatives, yields range from 17% to 62% depending on substituent reactivity and reaction time .

Q. Key Data :

Substituent (R)Reaction Time (h)Yield (%)Melting Point (°C)
4-tert-Butylphenyl362263–265
3-Chlorophenyl347235–237
Allyl amine352249–251

Q. How are structural and purity characteristics validated for this compound?

Methodological Approach :

  • NMR Spectroscopy : Confirms regiochemistry of substituents (e.g., aromatic protons at δ 7.2–7.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 394.2122 for C24H28NO4 [M+H]+ ).
  • Melting Point Analysis : Assesses crystalline purity (e.g., mp 221–223°C for analogs ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Strategy :

Systematic Substituent Variation : Modify the aroyl (4-methoxybenzoyl), aryl (4-isopropylphenyl), or N-alkyl (2-(dimethylamino)ethyl) groups.

Biological Assays : Test analogs for target-specific activity (e.g., enzyme inhibition).

Data Correlation : Use statistical tools (e.g., linear regression) to link substituent properties (e.g., logP, steric bulk) to activity.

Example : Replacing 4-methoxybenzoyl with 2-ethoxybenzoyl reduced yield (44%) but improved solubility .

Q. How can contradictory data in SAR studies (e.g., unexpected activity loss) be resolved?

Approach :

  • Computational Modeling : Perform molecular docking to assess binding mode changes due to substituents.
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., analog structures in ).
  • Repeat Under Controlled Conditions : Ensure reproducibility of synthetic protocols and assay parameters .

Q. What strategies address solubility challenges in in vitro assays?

Solutions :

  • Salt Formation : Use HCl or trifluoroacetate salts of the dimethylaminoethyl group.
  • Co-solvent Systems : Employ DMSO/PBS mixtures (<5% DMSO) to maintain compound stability .

Q. How can stereochemical isomerism impact pharmacological profiles?

Analysis :

  • Chiral Chromatography : Separate enantiomers using cellulose-based columns.
  • Circular Dichroism (CD) : Confirm absolute configuration for optically active analogs .

Q. What experimental designs are suitable for stability studies under physiological conditions?

Protocol :

  • Thermogravimetric Analysis (TGA) : Assess thermal degradation (e.g., analogs in degrade above 200°C).
  • pH-Dependent Stability : Incubate in buffers (pH 1–9) and monitor via HPLC over 24h .

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